PF-562271-Besilat

Übersicht

Beschreibung

PF-562271 besylate is the benzenesulfonate salt of PF-562271, a potent, ATP-competitive, reversible inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2). It exhibits high selectivity against other protein kinases, except for some cyclin-dependent kinases (CDKs). This compound has shown significant potential in preclinical studies for its anti-cancer properties .

Wissenschaftliche Forschungsanwendungen

PF-562271-Besilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Forscher verwenden es, um die Rolle von FAK und Pyk2 in zellulären Prozessen wie Migration, Adhäsion und Proliferation zu untersuchen.

Medizin: This compound hat in präklinischen Studien vielversprechende Ergebnisse als potenzielles Therapeutikum für verschiedene Krebsarten gezeigt, darunter Ovarial- und Glioblastom

Industrie: Es wird bei der Entwicklung neuer Antikrebsmedikamente und als Referenzverbindung in der Medikamentenentwicklung eingesetzt

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von FAK und Pyk2 hemmt. Diese Kinasen spielen eine entscheidende Rolle in zellulären Signalwegen, die die Zellmigration, Adhäsion und das Überleben regulieren. Durch die Hemmung dieser Kinasen unterbricht this compound diese Prozesse, was zu einem reduzierten Tumorwachstum und Metastasen führt. Die Verbindung bindet an die ATP-Bindungsstelle von FAK und Pyk2, verhindert deren Aktivierung und die anschließende Signalgebung .

Wirkmechanismus

Target of Action

PF-562271 besylate, also known as PF-00562271, is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2) . These kinases play a vital role in many oncogenic pathways .

Mode of Action

PF-562271 besylate binds to the ATP binding site of FAK and forms hydrogen bonds with the main chain atoms in the kinase hinge region . This interaction inhibits the phosphorylation of FAK, thereby inhibiting its activity . The compound has an IC50 of 1.5 nM for FAK and 13 nM for Pyk2 .

Biochemical Pathways

The inhibition of FAK and Pyk2 by PF-562271 besylate affects several biochemical pathways. It has been shown to inhibit cell adhesion, migration, and proliferation processes through FAK and/or FAK mediated cell cycle arrest . In addition, it has been found to block bFGF-stimulated angiogenesis in chick embryo chorioallantoic membrane .

Pharmacokinetics

It is known that the compound is orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body.

Result of Action

PF-562271 besylate has demonstrated significant anti-cancer effects. It has been shown to inhibit the migration and proliferation of high-grade serous ovarian cancer cells . Additionally, it has been found to cause G1 phase cell cycle arrest in PC3-M cells . In animal models, PF-562271 besylate has been shown to significantly reduce tumor size and invasive margins, induce apoptosis, and increase survival rates .

Safety and Hazards

PF-562271 Besylate is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In combustion, it may emit toxic fumes .

Biochemische Analyse

Biochemical Properties

PF-562271 besylate plays a crucial role in biochemical reactions by inhibiting the activity of FAK and Pyk2. FAK and Pyk2 are non-receptor tyrosine kinases involved in various cellular processes, including cell adhesion, migration, proliferation, and survival. PF-562271 besylate binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways, leading to reduced cell migration and invasion .

Cellular Effects

PF-562271 besylate exerts significant effects on various cell types and cellular processes. In high-grade serous ovarian cancer cells, PF-562271 besylate inhibits cell adhesion, migration, and proliferation by reducing p-FAK expression and decreasing focal adhesion surface area. Additionally, it induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . In glioblastoma cells, PF-562271 besylate enhances the effect of temozolomide, leading to reduced cell viability, invasion, and increased apoptosis .

Molecular Mechanism

At the molecular level, PF-562271 besylate inhibits FAK and Pyk2 by binding to their ATP-binding sites, forming hydrogen bonds with the kinase hinge region. This binding prevents the phosphorylation of FAK and Pyk2, thereby inhibiting their kinase activity. The inhibition of FAK and Pyk2 disrupts downstream signaling pathways, including the AKT/mTOR pathway, leading to reduced cell proliferation and migration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-562271 besylate have been observed to be both time and dose-dependent. In glioblastoma-bearing mice, PF-562271 besylate inhibits FAK phosphorylation in a time-dependent manner, with significant inhibition observed at 6 hours post-treatment . Long-term studies have shown that PF-562271 besylate can effectively inhibit tumor growth and induce apoptosis in various cancer models .

Dosage Effects in Animal Models

The effects of PF-562271 besylate vary with different dosages in animal models. In glioblastoma models, a dose of 50 mg/kg administered orally once daily significantly reduces tumor size and invasive margins, increases apoptosis, and improves survival rates . In other cancer models, doses ranging from 25 to 50 mg/kg have been shown to inhibit tumor growth without causing significant toxicity .

Metabolic Pathways

PF-562271 besylate is involved in metabolic pathways that regulate cell proliferation and survival. By inhibiting FAK and Pyk2, PF-562271 besylate disrupts the AKT/mTOR pathway, leading to reduced cell growth and increased apoptosis. This compound also affects the phosphorylation of various downstream targets, further modulating cellular metabolism and signaling .

Transport and Distribution

PF-562271 besylate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It binds to the ATP-binding sites of FAK and Pyk2, localizing primarily to the cytoplasm where these kinases are active. The compound’s distribution is influenced by its solubility and binding affinity to cellular proteins .

Subcellular Localization

PF-562271 besylate primarily localizes to the cytoplasm, where it exerts its inhibitory effects on FAK and Pyk2. The compound’s localization is facilitated by its ability to bind to the ATP-binding sites of these kinases, preventing their activation and subsequent signaling. This subcellular localization is crucial for its effectiveness in inhibiting cell migration and proliferation .

Vorbereitungsmethoden

The synthesis of PF-562271 besylate involves multiple steps, starting with the preparation of PF-562271The final step involves the formation of the besylate salt by reacting PF-562271 with benzenesulfonic acid under controlled conditions .

Industrial production methods for PF-562271 besylate are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize impurities .

Analyse Chemischer Reaktionen

PF-562271-Besilat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf der Verbindung verändern und möglicherweise ihre biologische Aktivität verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, wodurch die Reaktivität und Stabilität der Verbindung beeinflusst wird.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können verwendet werden, um verschiedene funktionelle Gruppen einzuführen, wodurch die Aktivität der Verbindung verstärkt oder verändert wird

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

PF-562271-Besilat ist einzigartig in seiner hohen Selektivität für FAK und Pyk2 im Vergleich zu anderen Kinasen. Ähnliche Verbindungen umfassen:

Defactinib (VS-6063): Ein weiterer FAK-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlichen Selektivitätsprofilen.

TAE226: Ein dualer Inhibitor von FAK und Insulin-like Growth Factor 1 Receptor (IGF-1R).

PF-573228: Ein selektiver FAK-Inhibitor mit einer anderen chemischen Struktur

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften, was this compound zu einem wertvollen Werkzeug in der Krebsforschung und Medikamentenentwicklung macht .

Eigenschaften

IUPAC Name |

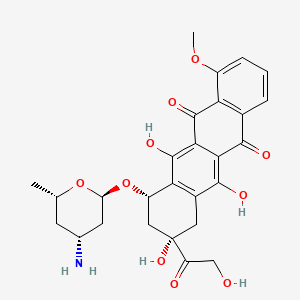

benzenesulfonic acid;N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S.C6H6O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;7-10(8,9)6-4-2-1-3-5-6/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLWTLXTOVZFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F3N7O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40240064 | |

| Record name | PF 562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

665.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939791-38-5 | |

| Record name | Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-, benzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939791-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PF 562271 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939791385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF 562271 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40240064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-562271 BESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FK2M84H8UI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

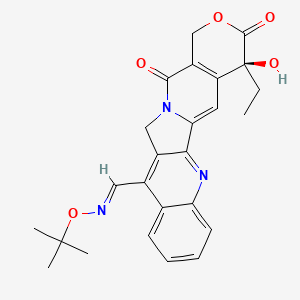

![16,17-dimethoxy-21-[2-(methylamino)ethyl]-5,7-dioxa-11,21-diazapentacyclo[11.8.0.02,10.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-20-one](/img/structure/B1684457.png)